N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea
Description
Properties
CAS No. |
275378-91-1 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)/t9-/m1/s1 |
InChI Key |
NJVZDURTFWBXAM-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea typically involves the reaction of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate with ammonia or an amine. The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of ®-1-(1-Oxo-3-phenylpropan-2-yl)urea.
Reduction: Formation of ®-1-(1-Amino-3-phenylpropan-2-yl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can be used as a building block for the synthesis of more complex molecules
Biology
Medicine
Due to its structural features, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea could be explored for its therapeutic potential in treating various diseases, although specific applications would require further research.
Industry
In materials science, the compound might be used in the development of polymers or as an additive to enhance the properties of certain materials.
Mechanism of Action
The mechanism by which ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy group may form hydrogen bonds, while the urea moiety could participate in various interactions with biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea and its analogs:
Key Observations :
- Molecular Complexity : The octyl-substituted analog in has a significantly higher molecular weight (322.44 vs. 194.23 g/mol) due to the hydrophobic octyl chain, which likely reduces aqueous solubility compared to the target compound.
- Stereochemistry : Both the target compound and the octyl analog in are chiral, but the latter has an additional hydroxyl group at C2 with 1R,2R stereochemistry, which may enhance hydrogen-bonding interactions.
- Functional Groups : N-(2-Hydroxyphenyl)urea lacks the phenylethyl backbone, instead featuring a simpler hydroxyphenyl group. This structural simplicity may confer different metabolic stability or toxicity profiles.
Metabolic and Enzymatic Considerations
While direct metabolic data for this compound are unavailable, insights can be inferred from structurally related compounds:
- Role of Cytochrome P450 3A4 (CYP3A4): Evidence from highlights that CYP3A4 is critical in metabolizing compounds with aromatic and aliphatic substituents (e.g., fentanyl).
- Impact of Substituents : The hydroxymethyl group in the target compound may undergo phase II metabolism (e.g., glucuronidation), whereas the octyl chain in could prolong systemic exposure due to lipophilicity, similar to trends observed in other alkylated drugs.
Pharmacological Implications
- Binding Affinity: Urea derivatives often act as enzyme inhibitors or receptor modulators. The chiral center in this compound may enhance selectivity for biological targets compared to non-chiral analogs like .
- In contrast, the phenylethyl backbone in the target compound may introduce neuroactivity risks, analogous to opioids like fentanyl , though this is speculative.
Biological Activity
N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties. The specific structure of this compound contributes to its interactions with biological targets, influencing its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and related urea derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound exhibits anti-mitogenic activity by interacting with growth factor receptors, thereby blocking downstream signaling pathways essential for tumor growth. For example, it has been reported that certain urea derivatives can inhibit the interaction between fibroblast growth factor (FGF) and its receptor (FGFR), leading to reduced tumor cell proliferation .
- Case Studies : In vitro studies demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer cells. Flow cytometry analyses indicate that these compounds induce both early and late apoptosis in treated cells .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Parveen et al. (2020) | HepG2 | 10 µM | Induced apoptosis |
| Liu et al. (2020) | MCF-7 | 5 µM | Inhibited proliferation |
Antimicrobial Activity
Apart from its anticancer properties, this compound has also shown promising antimicrobial activity:
- In Vitro Efficacy : A series of urea derivatives, including this compound, were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated variable levels of inhibition, with some derivatives demonstrating significant antimicrobial effects .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Acinetobacter baumannii | 8 µg/mL |
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological profile. Studies have reported that high concentrations can lead to adverse effects such as increased oxidative stress and cellular apoptosis in non-target cells .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea with high enantiomeric purity?
- Methodological Answer :
- Step 1 : Start with (R)-2-amino-3-phenylpropan-1-ol as the chiral precursor. Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during urea formation.
- Step 2 : React the protected amine with an isocyanate (e.g., phenyl isocyanate) under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C. Monitor progress via thin-layer chromatography (TLC).
- Step 3 : Deprotect the TBS group using tetra-n-butylammonium fluoride (TBAF) in THF. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Validation : Confirm enantiomeric purity using chiral HPLC with a cellulose-based column and polarimetric analysis .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300–3500 cm⁻¹). Compare with reference spectra of analogous urea derivatives .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]⁺). For fragmentation analysis, employ Q-TOF instruments to track diagnostic peaks (e.g., loss of hydroxymethylphenethyl moiety) .
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using ¹H-NMR (e.g., coupling constants for the chiral center) and ¹³C-NMR (urea carbonyl signal at ~155–160 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, ABL1) due to the compound’s phenyl and hydroxymethyl groups. Use computational docking (AutoDock Vina) with crystal structures from the PDB (e.g., 8Z7) to predict binding poses .
- In Vitro Assays : Perform fluorescence-based kinase activity assays (e.g., ADP-Glo™) across a concentration range (0.1–100 µM). Include staurosporine as a positive control.
- Dose-Response Analysis : Calculate IC₅₀ values using GraphPad Prism. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. How should discrepancies in solubility data across studies be resolved?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMSO/PBS buffer, pH 7.4) and temperature (25°C). Use nephelometry to quantify solubility limits.
- Analytical Validation : Compare results with HPLC-UV quantification (λ = 254 nm). If discrepancies persist, assess polymorphic forms via X-ray crystallography or DSC .
- Data Interpretation : Consider substituent effects; the hydroxymethyl group may enhance aqueous solubility relative to non-polar urea analogs .
Q. What computational strategies predict metabolic stability and toxicity profiles?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential cytochrome P450 oxidation sites (e.g., benzylic hydroxylation).
- Toxicity Profiling : Run in silico toxicity assays (e.g., ProTox-II) to flag hepatotoxicity risks. Cross-validate with in vitro hepatocyte assays (e.g., HepG2 cell viability at 48 hours) .
- Structural Optimization : If instability is predicted, modify the hydroxymethyl group (e.g., acetylation) and re-evaluate using molecular dynamics simulations .
Experimental Design & Data Analysis
Q. How to optimize formulation for in vivo pharmacokinetic studies?
- Methodological Answer :
- Solubility Enhancement : Prepare PEG-400/water (60:40) co-solvent systems. Assess stability via accelerated storage conditions (40°C/75% RH for 4 weeks).
- Bioavailability Testing : Administer the compound intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Q. What strategies validate enantiomer-specific biological activity?
- Methodological Answer :
- Stereochemical Purity : Confirm via circular dichroism (CD) spectroscopy or X-ray crystallography.
- Biological Testing : Compare (R)- and (S)-enantiomers in cellular assays (e.g., IC₅₀ in cancer cell lines). A ≥10-fold difference in potency suggests enantiomer-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
